molecular formula C16H14N4O3 B2717788 4-hydroxy-3-methoxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone CAS No. 338757-81-6

4-hydroxy-3-methoxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone

Cat. No.: B2717788
CAS No.: 338757-81-6
M. Wt: 310.313
InChI Key: QDLPQLZVMMRPSS-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-methoxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone is a versatile chemical compound known for its unique properties and promising applications in scientific research. This compound is characterized by its complex structure, which includes a benzene ring substituted with hydroxyl and methoxy groups, as well as a quinoxaline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-methoxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 3-oxo-3,4-dihydro-2-quinoxalinyl hydrazine. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.

Industrial Production Methods: On an industrial scale, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of large reactors and precise temperature control to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted benzene derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it serves as a key intermediate in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 4-hydroxy-3-methoxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biological processes.

Comparison with Similar Compounds

When compared to similar compounds, 4-hydroxy-3-methoxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone stands out due to its unique structural features and functional groups. Similar compounds include 4-hydroxy-3-methoxybenzaldehyde and various quinoxaline derivatives. The presence of both hydroxyl and methoxy groups on the benzene ring, along with the quinoxaline moiety, contributes to its distinct chemical behavior and reactivity.

Properties

IUPAC Name

3-[2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-23-14-8-10(6-7-13(14)21)9-17-20-15-16(22)19-12-5-3-2-4-11(12)18-15/h2-9,21H,1H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLPQLZVMMRPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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